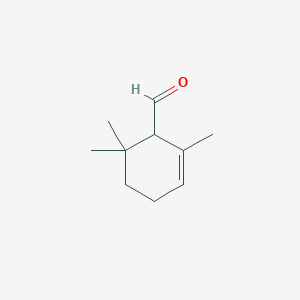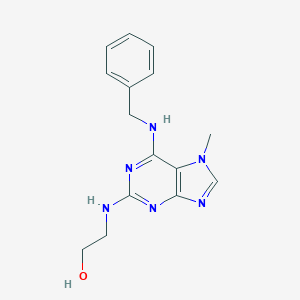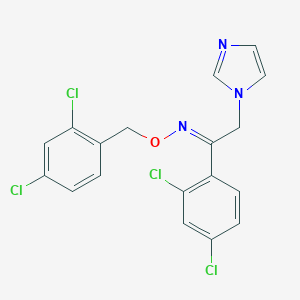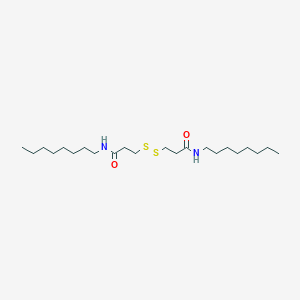
alpha-Cyclocitral
概要
説明
Alpha-Cyclocitral is an organic compound used in the industrial production of lutein . It is a colorless liquid with a strong odor and is soluble in organic solvents such as chloroform or alcohol . Its molecular formula is C10H16O and it has a molecular weight of 152.23 .
Synthesis Analysis
The synthesis of alpha-Cyclocitral involves a Diels-Alder reaction under the catalysis of Lewis acid . The reactants are 1,3-pentadiene and isoamylene aldehyde. The product of this reaction is a crude product of 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. This crude product then undergoes an isomerization reaction under the catalysis of a catalyst to generate alpha-Cyclocitral .Molecular Structure Analysis
Alpha-Cyclocitral, also known as α-cyclocitral, belongs to the class of organic compounds known as organic oxides . These are organic compounds containing an oxide group .Chemical Reactions Analysis
Alpha-Cyclocitral is involved in various chemical reactions. For instance, it has been used in the synthesis of methyl ionone, a homolog of ionone . Additionally, it has been identified as a conserved enhancer of root growth and branching .Physical And Chemical Properties Analysis
Alpha-Cyclocitral is a colorless liquid with a strong odor . It is soluble in organic solvents such as chloroform or alcohol .科学的研究の応用
Anti-Aging Effects
Alpha-Cyclocitral has been found to have potential anti-aging effects. It was discovered as a potential anti-aging compound in a replicative lifespan experiment of K6001 yeast within lavender extract . This molecule extended the yeast lifespan and inhibited etoposide-induced cell senescence .
Telomere Protection
Alpha-Cyclocitral administration resulted in notable increases in the telomerase content, telomere length, and the expression of the telomeric shelterin protein components telomeric-repeat binding factor 2 (TRF2) and repressor activator protein 1 (RAP1) . It also reversed H2O2-induced telomere damage .
Antioxidative Stress
Alpha-Cyclocitral exhibited strong antioxidant capacity. It improved the survival rate of BY4741 yeast under oxidative stress induced by 6.2 mM H2O2, increasing the antioxidant enzyme activity while reducing the reactive oxygen species (ROS), reactive nitrogen species (RNS), and malondialdehyde (MDA) levels .
Autophagy Activation
Alpha-Cyclocitral enhanced autophagic flux and free green fluorescent protein (GFP) expression in the YOM38-GFP-ATG8 yeast strain . However, it did not extend the replicative lifespan of K6001 yeast mutants, such as Δsod1, Δsod2, Δcat, Δgpx, Δatg2, and Δatg32, which lack antioxidant enzymes or autophagy-related genes .
Flavor and Fragrance Agents
Alpha-Cyclocitral is used as a flavor and fragrance agent . It’s a volatile compound that contributes to the aroma of various plants and fruits.
Stress Resistance in Plants
Alpha-Cyclocitral, a main apocarotenoid of β-carotene, increases plants’ resistance against stresses . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals .
Regulation of Abiotic Stresses
Alpha-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . It has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer .
Biosynthesis and Signaling
Alpha-Cyclocitral is an endogenous volatile compound derived from the carotenoid β-carotene . It plays a significant role in the biosynthesis and signaling pathways of various organisms.
These findings reveal that Alpha-Cyclocitral acts as an anti-aging agent by modifying telomeres, oxidative stress, and autophagy. It is a promising compound with potential anti-aging effects and warrants further study .
Safety And Hazards
特性
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRJSHOOULAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861932 | |
| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
196.00 to 197.00 °C. @ 760.00 mm Hg | |
| Record name | alpha-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Cyclocitral | |
CAS RN |
432-24-6 | |
| Record name | α-Cyclocitral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclocitral | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CYCLOCITRAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762EWR23N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Cyclocitral | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of α-cyclocitral in organic synthesis?
A: α-Cyclocitral serves as a crucial A ring synthon in the total synthesis of numerous naturally occurring diterpenes [, , ]. These diterpenes often exhibit interesting biological activities, making their synthesis valuable for pharmaceutical research.
Q2: How is α-cyclocitral typically utilized in total synthesis?
A: α-Cyclocitral is often reacted with a C ring synthon, which can vary depending on the target molecule. For example, it reacts with m-methoxy benzyl chloride to synthesize (+/-)-13-methoxy sempervirol-6-hydroxy-5,8,11,13-tetraen-7-one [], with triphenyl phosphonium chloride to obtain (+/-)-nimbonone and (+/-)-12-ethyl-13- methoxy-8, 11, 13-podocarpatriene [], and with 3,4-dimethoxy benzyl chloride to yield (±)‐Celaphanol A [, ]. These reactions generally involve a condensation followed by an intramolecular cyclization to construct the tricyclic core of the target diterpene.
Q3: What is noteworthy about the intramolecular cyclization step involving α-cyclocitral?
A: Research indicates that the intramolecular cyclization of a key intermediate derived from α-cyclocitral, typically mediated by BF3.Et2O, consistently yields an all-cis isomer [, ]. This stereochemical outcome is particularly significant for the synthesis of aromatic tricyclic diterpenes as it streamlines the synthesis by minimizing the formation of undesired isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














